molecular formula C20H26O10S B12291692 [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate

[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate

Cat. No.: B12291692
M. Wt: 458.5 g/mol
InChI Key: MJMXIHAIFBPIKU-UHFFFAOYSA-N
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Description

[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[45]decan-7-yl] acetate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate typically involves multi-step organic reactions. The starting materials often include 2,2-dimethyl-1,3-dioxolane and 4-methylphenyl sulfonyl chloride. The key steps in the synthesis may involve:

    Acetylation: Introduction of acetyloxy groups using acetic anhydride in the presence of a catalyst such as pyridine.

    Spirocyclization: Formation of the spirocyclic core through intramolecular cyclization reactions.

    Sulfonylation: Addition of the sulfonyloxy group using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or sulfonyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s biological applications include its use as a probe in biochemical assays. Its functional groups can interact with various biomolecules, making it useful for studying enzyme activities and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of acetyloxy and sulfonyloxy groups suggests possible applications in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The sulfonyloxy group can participate in redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-alpha-L-sorbopyranose
  • 2,2′-Binaphthyl-6,6′-dicarboxylic acid

Uniqueness

Compared to similar compounds, [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[45]decan-7-yl] acetate stands out due to its spirocyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C20H26O10S

Molecular Weight

458.5 g/mol

IUPAC Name

[6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate

InChI

InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3

InChI Key

MJMXIHAIFBPIKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C

Origin of Product

United States

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